molecular formula C6H12O6 B8047838 Glucose-13c6

Glucose-13c6

Cat. No.: B8047838
M. Wt: 186.11 g/mol
InChI Key: GZCGUPFRVQAUEE-AEKYUDOOSA-N
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Description

Historical Development of Stable Isotope-Labeled Glucose Tracers

The concept of isotope tracing in metabolic studies dates to the mid-20th century, with early experiments relying on radioactive isotopes like 14C. However, safety concerns and regulatory limitations spurred the adoption of stable isotopes such as 13C, 15N, and 2H by the 1970s . Glucose-13C6, first synthesized in the 1980s, addressed the need for a non-radioactive tracer capable of integrating into endogenous metabolic networks without perturbing physiological processes.

A landmark study by Zhang et al. (2009) demonstrated the efficacy of this compound as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise quantification of glucose kinetics in human plasma . This breakthrough validated its use in clinical settings, particularly for disorders like diabetes and glycogen storage diseases (GSDs). Subsequent innovations in MS and NMR technologies further expanded its utility, allowing researchers to track 13C incorporation into downstream metabolites such as lactate, alanine, and tricarboxylic acid (TCA) cycle intermediates .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-AEKYUDOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110187-42-3
Record name D-Glucose-13C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110187-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
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Preparation Methods

Acetylation and Bromination of [13C6]-Glucose

The synthesis of Glucose-13C6 derivatives begins with the acetylation of [13C6]-glucose using acetic anhydride and pyridine. This reaction produces 1,2,3,4,6-pentaacetyl-d-[13C6]-glucopyranoside in high yield (87%) after 48 hours. Subsequent bromination with hydrobromic acid in acetic acid yields 2,3,4,6-tetraacetyl-1-bromo-α-d-[13C6]-glucopyranoside, a key intermediate for further functionalization.

Table 1: Synthesis Parameters for [13C6]-Glucose Derivatives

StepReagentsConditionsYield
AcetylationAcetic anhydride, pyridine48 h, room temperature87%
BrominationHBr in acetic acid0°C, 2 h72%

Isotopic Labeling via Mammalian Cell Culture

Supplementing mammalian cell media with 13C-glucose enables simultaneous labeling of glycoproteins and alanine residues. A protocol involving HEK293 cells cultured in DMEM/F-12 media supplemented with 4 g/L [U-13C6]-glucose achieves >90% 13C incorporation into N-glycans and alanine side chains within 7 days. This method avoids costly labeled amino acids and leverages endogenous metabolic pathways for efficient isotopic enrichment.

Purification and Stabilization Techniques

SolventConcentration (mg/mL)Stability Period
DMSO306 months (-80°C)
PBS (pH 7.2)101 month (-20°C)
Ethanol0.3Not recommended

Chromatographic Purification

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves this compound from unlabeled isomers using an isocratic eluent of 80:20 H2O:acetonitrile. The 13C6-enriched fraction elutes at 8.2 ± 0.3 min, distinguished by a +6 m/z shift in online MS detection.

Analytical Validation and Quantification

NMR-Based Isotopomer Analysis

13C-NMR spectroscopy of hepatic glycogen from mice administered [U-13C6]-glucose reveals distinct isotopomer patterns. The [4,5,6-13C3]glycogen signal (δ 72.1 ppm) indicates direct incorporation via glycolysis, while [1,2-13C2]glycogen (δ 98.7 ppm) reflects pentose phosphate pathway (PPP) activity. Quantifying these signals enables calculation of PPP flux ratios (e.g., 0.036 for fructose-derived vs. 0.008 for glucose-derived substrates).

Mass Spectrometric Assays

Ultra-performance liquid chromatography–multiple reaction monitoring (UPLC-MRM) quantifies this compound in biological matrices with a limit of detection (LOD) of 0.1 μM. Spiking whole blood with 13C6-glucose internal standard (99.1% enrichment) achieves 98.3 ± 1.2% recovery after protein precipitation with acetonitrile. Normalization to the internal standard corrects for matrix effects, yielding intraday precision <2% RSD.

Table 3: Performance Characteristics of UPLC-MRM Assay

ParameterValue
Linear range0.1–100 μM
Intraday precision1.8% RSD
Recovery98.3 ± 1.2%
LOD0.1 μM

Applications in Metabolic Tracing

Glycogen Biosynthesis Studies

In murine models, 20% [U-13C6]-glucose in drinking water labels 14 ± 2% of hepatic glycogen, with PPP contributing 8–10% to 13C-isotopomer distribution. Comparative analysis with [U-13C]fructose shows divergent metabolic fates: glucose preferentially enters glycolysis, while fructose-derived carbons undergo gluconeogenesis before glycogen incorporation.

Protein Glycosylation Profiling

13C-glucose labeling in HEK293 cells enables simultaneous tracking of protein N-glycans and alanine residues. Tandem MS/MS identifies Man5GlcNAc2 glycans (m/z 1256.4) with 13C enrichment >90%, confirming efficient metabolic routing to Golgi processing enzymes .

Chemical Reactions Analysis

Types of Reactions: Glucose-13C6 undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gluconic acid, sorbitol, oximes, and cyanohydrins .

Scientific Research Applications

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using Glucose-13C6 is a powerful technique for quantifying metabolic pathways in cells. This method involves feeding cells with the labeled glucose and analyzing the distribution of carbon isotopes in metabolites.

  • Key Findings :
    • In a study examining hypoxia-tolerant species, researchers utilized this compound to investigate glucose metabolism under normoxic and hypoxic conditions. The results indicated that glucose carbons were redirected toward the synthesis of glutathione (GSH) in normoxic conditions, highlighting the adaptive metabolic strategies of these organisms .
    • Another study employed this compound in non-stationary metabolic flux analysis to estimate relative fluxes in Bacillus subtilis. This method reduced the duration of experiments significantly while providing accurate flux estimates .
StudyOrganismMethodologyKey Findings
SpalaxLC-MSRedirection of glucose toward GSH synthesis
Bacillus subtilisNon-stationary MFAAccurate flux estimates with reduced experiment time

Tracing Metabolic Pathways

This compound is extensively used to trace metabolic pathways in various biological systems. This application is particularly valuable in understanding disease mechanisms and drug metabolism.

  • Case Studies :
    • In cancer research, hyperpolarized this compound was used to monitor real-time metabolism in lymphoma models. The study revealed lactate production in tumors but not in surrounding tissues, providing insights into tumor metabolism .
    • A study on hepatic metabolism utilized this compound to investigate gluconeogenesis pathways. The positional isotopic analysis allowed researchers to measure labeling on individual carbons, enhancing the understanding of glucose production from non-carbohydrate precursors .
StudyApplicationKey Insights
Cancer MetabolismReal-time monitoring of tumor lactate production
Hepatic MetabolismDetailed analysis of gluconeogenesis pathways

Applications in Drug Development

In drug development, this compound plays a crucial role in stable isotope-resolved metabolomics (SIRM). This technique helps in understanding how drugs affect metabolic pathways.

  • Research Insights :
    • A study highlighted the use of this compound to trace metabolic changes induced by pharmaceutical compounds. By analyzing the incorporation of labeled glucose into metabolites, researchers could assess the effects of drugs on cellular metabolism and identify potential therapeutic targets .

Biotechnological Applications

This compound is also applied in biotechnological processes, such as recombinant protein production and fatty acid synthesis.

  • Applications :
    • It serves as a component in tracing media for stable isotope tracer studies, enabling researchers to analyze metabolic pathways during protein synthesis .
    • In fatty acid synthesis studies, this compound has been utilized to understand de novo synthesis mechanisms and optimize production processes .

Mechanism of Action

Glucose-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis and other metabolic pathways. The carbon-13 label allows for precise tracking of glucose-derived carbons through these pathways, providing insights into metabolic fluxes and biochemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Isotopic Purity Molecular Weight Key Applications Advantages Over Unlabeled Glucose Limitations References
This compound ≥99 atom % 13C 186.11 Metabolic flux analysis, NMR, MS Enables precise isotopomer detection Higher cost; potential isotopic dilution
Glucose-5,6-13C2 99 atom % 13C (C5, C6) 182.14 Glycolysis/PPP studies Cost-effective for targeted pathways Limited to C5/C6 tracing
Lactose-13C6 99 atom % 13C (glucose) 360.31 Disaccharide quantification Co-elution with unlabeled lactose Specific to lactose-containing samples
This compound,d7 99 atom % 13C; 97% D 193.18 Multi-isotope metabolic studies Dual labeling for kinetic analysis Altered solubility/metabolic rates

Table 2: Research Findings Using this compound vs. Analogues

Study Focus Compound Used Key Finding Reference
B-cell metabolism This compound PI3K-dependent reprogramming of glucose utilization in activated B-cells
Neutrophil ROS production This compound This compound tracing linked Zymosan-induced ROS to glycolytic flux
Hummingbird metabolism Sucrose-13C (from this compound) 13C-enriched sucrose traced nocturnal energy reserves
Bacterial membrane lipids Lys-Glc-DAG (13C-labeled) Confirmed glucose incorporation into streptococcal glycolipids

Biological Activity

Glucose-13C6 (D-Glucose-13C6) is a stable isotope-labeled form of glucose that has gained significant attention in metabolic research due to its unique properties and applications in various biological studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and findings from relevant studies.

Overview of this compound

This compound is a non-radioactive isotope of glucose where all six carbon atoms are labeled with the stable isotope carbon-13. This labeling allows researchers to trace glucose metabolism in vivo and in vitro using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The ability to monitor metabolic processes in real-time makes this compound a valuable tool for studying energy metabolism, disease mechanisms, and metabolic disorders.

Metabolic Pathways

The primary metabolic pathway for glucose involves glycolysis, where glucose is converted into pyruvate, leading to the production of ATP. The incorporation of this compound into this pathway allows for detailed analysis of metabolic fluxes and intermediates. The following table summarizes key metabolic pathways involving this compound:

Pathway Description Key Findings
GlycolysisConversion of glucose to pyruvateEnhanced detection of lactate production using hyperpolarized 13C-glucose .
TCA CyclePyruvate enters the TCA cycle for further energy productionChanges in 13C incorporation observed under different metabolic conditions .
Amino Acid MetabolismUtilization of glucose for amino acid synthesisEffective labeling of amino acids in insect models .

Case Studies

  • Hyperpolarized Magnetic Resonance Studies :
    Recent studies have demonstrated the use of hyperpolarized this compound to monitor metabolic activity in live animal models. For instance, a study showed that hyperpolarized this compound could visualize lactate production in tumors, providing insights into cancer metabolism .
  • Impact on Cerebral Metabolism :
    Research comparing hyperpolarized this compound with non-hyperpolarized forms revealed significant differences in cerebral glucose metabolism under varying anesthetic conditions. The study indicated that the metabolic rate could be influenced by the type of anesthesia used, affecting the conversion rates of glucose to lactate .
  • In Vivo Kinetics :
    A study utilizing a liquid chromatography-mass spectrometry (LC-MS) method assessed glucose kinetics using D-[13C6]glucose as a tracer. This method provided insights into insulin sensitivity and glucose effectiveness in healthy individuals, demonstrating the tracer's utility in clinical settings .
  • Metabolic Adaptations Under Hypoxia :
    Another investigation focused on the fate of this compound under hypoxic conditions. The results highlighted how certain species adapt their glucose metabolism to survive low oxygen environments, showcasing the versatility of this compound in studying extreme metabolic adaptations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucose-13c6
Reactant of Route 2
Glucose-13c6

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